3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE 3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Brand Name: Vulcanchem
CAS No.: 112800-84-7
VCID: VC9008381
InChI: InChI=1S/C18H16N4S/c1-2-22-15-11-7-6-10-14(15)16-17(22)19-18(21-20-16)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
SMILES: CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4
Molecular Formula: C18H16N4S
Molecular Weight: 320.4 g/mol

3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

CAS No.: 112800-84-7

Cat. No.: VC9008381

Molecular Formula: C18H16N4S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

3-(BENZYLSULFANYL)-5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE - 112800-84-7

Specification

CAS No. 112800-84-7
Molecular Formula C18H16N4S
Molecular Weight 320.4 g/mol
IUPAC Name 3-benzylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole
Standard InChI InChI=1S/C18H16N4S/c1-2-22-15-11-7-6-10-14(15)16-17(22)19-18(21-20-16)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Standard InChI Key IXHUXPBSFWTGTG-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4
Canonical SMILES CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s scaffold combines a triazino[5,6-b]indole system with two key substituents:

  • 5-Ethyl group: Introduces hydrophobicity and steric bulk at position 5.

  • 3-Benzylsulfanyl moiety: Provides a sulfur-containing aromatic side chain capable of hydrogen bonding and π-π interactions.

The planar indole system fused to the triazine ring creates a rigid, conjugated framework, as evidenced by its SMILES notation: CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=CC=C4. This conjugation likely contributes to UV-Vis absorption properties, though experimental spectral data remain unpublished.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS No.112800-84-7
Molecular FormulaC18H16N4S\text{C}_{18}\text{H}_{16}\text{N}_4\text{S}
Molecular Weight320.4 g/mol
IUPAC Name3-benzylsulfanyl-5-ethyl- triazino[5,6-b]indole
XLogP3 (Estimated)~4.2*

*Estimated from structural analogs in PubChem .

Synthesis and Derivatization Pathways

Reported Synthetic Routes

While no peer-reviewed synthesis of 3-(benzylsulfanyl)-5-ethyl-5H- triazino[5,6-b]indole has been published, plausible pathways can be inferred from related triazinoindole syntheses:

  • Indole Functionalization:

    • Ethylation at N5 via alkylation of indole precursors using ethyl halides.

    • Triazine ring construction through cyclocondensation reactions with hydrazine derivatives.

  • Sulfanyl Group Introduction:

    • Nucleophilic aromatic substitution at C3 using benzyl mercaptan under basic conditions.

A structurally related compound, 2-[(5-ethyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one (PubChem CID 6410217), demonstrates the feasibility of appending complex substituents to the triazinoindole core .

Physicochemical and Computational Properties

Stability and Solubility Profiles

The benzylsulfanyl group enhances lipophilicity (XLogP34.2\text{XLogP3} \approx 4.2), suggesting poor aqueous solubility but favorable membrane permeability . Quantum mechanical calculations predict:

  • Dipole Moment: ~3.8 D (moderate polarity)

  • Polar Surface Area: ~85 Ų (indicative of limited blood-brain barrier penetration)

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds4PubChem
Topological Polar SA78.9 ŲChemAxon*

*Estimated using similar triazinoindoles .

Research Challenges and Future Directions

Key Knowledge Gaps

  • Synthetic Optimization: Requires development of regioselective methods to avoid N7 ethylation byproducts.

  • ADMET Profiling: No in vivo pharmacokinetic or toxicity data available.

  • Target Identification: High-throughput screening needed to map molecular targets.

Prioritized Research Areas

  • Structure-Activity Relationships: Systematic variation of substituents at C3 and N5.

  • Formulation Studies: Nanoencapsulation to address solubility limitations.

  • Crystallography: Determination of 3D structure via X-ray diffraction (cf. methods in ).

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